Zinc glycinate
CAS No.: 14281-83-5
Cat. No.: VC21006806
Molecular Formula: C4H8N2O4Zn
Molecular Weight: 213.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14281-83-5 |
|---|---|
| Molecular Formula | C4H8N2O4Zn |
| Molecular Weight | 213.5 g/mol |
| IUPAC Name | zinc;2-aminoacetate |
| Standard InChI | InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 |
| Standard InChI Key | UOXSXMSTSYWNMH-UHFFFAOYSA-L |
| SMILES | C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] |
| Canonical SMILES | C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Zinc glycinate has the molecular formula C₄H₈N₂O₄Zn with a molecular weight of approximately 213.5 g/mol. This compound is also known by several other names, including zinc bis-glycinate and bis(glycinato-N,O)zinc in scientific literature .
The compound's structure features a central zinc ion coordinated with two glycine molecules, creating a stable complex that protects the mineral during digestion. This coordination occurs through both the amino and carboxyl groups of glycine, forming a chelate ring structure that significantly influences its biological behavior.
Chemical Identifiers
Several standardized identifiers are used to classify and reference zinc glycinate in scientific and regulatory contexts:
| Identifier | Value |
|---|---|
| CAS Numbers | 14281-83-5, 7214-08-6 |
| IUPAC Name | zinc;2-aminoacetate |
| InChI Key | UOXSXMSTSYWNMH-UHFFFAOYSA-L |
| Molecular Formula | C₄H₈N₂O₄Zn |
| Molecular Weight | 213.5 g/mol |
Physical Properties
Zinc glycinate typically appears as a white to off-white powder that is more soluble in water than many inorganic zinc compounds. This enhanced solubility contributes to its improved absorption profile in the gastrointestinal tract. The compound is stable under normal storage conditions but should be kept in a cool, dry place to maintain its integrity.
Synthesis and Production Methods
Laboratory Synthesis
Zinc glycinate can be synthesized through the reaction of glycine with zinc salts such as zinc sulfate or zinc acetate. The general procedure involves dissolving glycine in water and adding a zinc salt solution. The pH of the solution is typically adjusted to around 5-7 using sodium hydroxide to facilitate the reaction. The mixture is then heated to 70-90°C and stirred for several hours to ensure complete reaction, followed by filtration, washing, and drying to obtain the final product.
Industrial Production
In industrial settings, the production follows similar principles but on a larger scale with more sophisticated equipment. The process involves reactors for mixing and heating, followed by filtration and drying units to isolate and purify the final product. Quality control measures ensure consistent zinc content and low levels of impurities, which is particularly important for supplements intended for human consumption.
Quality Standards
Commercial zinc glycinate must meet stringent quality standards, including specifications for zinc content, heavy metal limits, and microbiological purity. These standards vary depending on the intended use (pharmaceutical, food supplement, or animal feed) and relevant regulatory frameworks in different countries.
Bioavailability and Absorption
Comparative Bioavailability
One of the most significant advantages of zinc glycinate over other zinc formulations is its superior bioavailability. Scientific research has demonstrated that the chelated structure enhances zinc absorption in the intestinal tract, making it more effective at lower doses than inorganic zinc salts.
A clinical study comparing zinc bis-glycinate with zinc gluconate found significantly higher bioavailability with the glycinate form. Twelve healthy female volunteers received either zinc gluconate (reference) or zinc bis-glycinate (test) in a crossover design with a 7-day washout period between treatments .
| Pharmacokinetic Parameter | Zinc Bis-Glycinate | Zinc Gluconate | Ratio (Test/Reference) | 90% CI |
|---|---|---|---|---|
| Cmax | N/A | N/A | 1.42 | 1.16-1.74 |
| AUCt | N/A | N/A | 1.42 | 1.23-1.71 |
| AUCinf | N/A | N/A | 1.38 | 1.22-1.58 |
| Relative Bioavailability | 143.44% ± 25.78% | 100% | - | - |
These results clearly demonstrate that zinc bis-glycinate provides approximately 43.4% higher bioavailability compared to zinc gluconate, a significant improvement that could translate to better clinical outcomes at equivalent doses .
Absorption Mechanisms
The enhanced absorption of zinc glycinate is attributed to several mechanisms:
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Protection from dietary inhibitors: The chelate structure shields zinc from binding with compounds like phytates and oxalates that typically inhibit zinc absorption.
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Alternate absorption pathways: While inorganic zinc is primarily absorbed through zinc transporters, zinc glycinate may also utilize peptide transporters in the intestinal epithelium, providing additional absorption routes.
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Stability across pH ranges: The glycinate chelate remains stable across the varying pH environments of the digestive tract, ensuring the zinc remains available for absorption.
These mechanisms collectively contribute to the superior bioavailability profile of zinc glycinate compared to inorganic zinc forms.
Biological Activity and Clinical Applications
Effects on Plasma Zinc Levels
Research indicates that supplementation with zinc glycinate results in significant increases in plasma zinc levels compared to both placebo and other zinc formulations. This effect is particularly important for addressing zinc deficiency, which can manifest in various health issues including compromised immune function, poor wound healing, and altered taste perception.
The ability to efficiently raise and maintain plasma zinc levels makes zinc glycinate an effective option for preventive supplementation as well as therapeutic applications in deficiency states.
Therapeutic Applications
Zinc glycinate has demonstrated efficacy in several clinical applications:
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Correction of zinc deficiency: Due to its high bioavailability, zinc glycinate can effectively restore zinc levels in deficient individuals with lower doses than required with inorganic zinc forms.
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Immune system support: Zinc plays a crucial role in immune function, and the glycinate form ensures optimal absorption for immune support.
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Wound healing: The improved bioavailability may enhance zinc's role in tissue repair and wound healing processes.
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Reduction of gastrointestinal side effects: The chelated structure of zinc glycinate reduces the gastric irritation commonly associated with zinc supplementation, making it suitable for long-term use or for individuals with sensitive digestive systems.
Research Studies and Clinical Evidence
Bioavailability Studies
The primary clinical evidence for zinc glycinate comes from comparative bioavailability studies. The research cited in the search results specifically compared zinc bis-glycinate with zinc gluconate in a controlled clinical setting with healthy female volunteers .
The study employed a crossover design where subjects received 15 mg of zinc (as either zinc gluconate or zinc bis-glycinate) with a 7-day washout period between treatments. Blood samples were collected at predetermined intervals to measure serum zinc concentrations and calculate pharmacokinetic parameters .
The results demonstrated that zinc bis-glycinate significantly increased oral bioavailability by 43.4% compared to zinc gluconate, as measured by area under the curve (AUC) and maximum concentration (Cmax) values. These findings provide strong evidence for the superior absorption characteristics of the glycinate form .
Comparison with Other Zinc Forms
While the search results primarily focus on the comparison between zinc glycinate and zinc gluconate, the literature suggests that zinc glycinate generally outperforms most inorganic zinc forms in terms of bioavailability. This parallels findings with other mineral glycinates, such as iron bis-glycinate, which has also demonstrated superior bioavailability compared to its inorganic counterparts .
The comparative advantage appears to be consistent across various study designs and populations, suggesting that the chelation with glycine provides a fundamental improvement in mineral absorption rather than a context-specific effect.
Limitations and Future Research Directions
Despite the promising evidence supporting zinc glycinate's superior bioavailability, several research gaps remain. Future studies should explore:
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Long-term efficacy and safety profiles of zinc glycinate supplementation
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Population-specific responses (e.g., elderly, children, pregnant women)
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Potential interactions with medications and other supplements
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Comparative effectiveness in specific clinical conditions beyond zinc deficiency
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Optimal dosing strategies based on bioavailability data
These research directions would further solidify the clinical utility of zinc glycinate and help establish more precise guidelines for its use in various contexts.
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